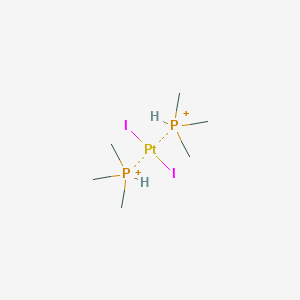

Platinum, diiodobis(trimethylphosphine)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Platinum, diiodobis(trimethylphosphine)-, also known as Platinum, diiodobis(trimethylphosphine)-, is a useful research compound. Its molecular formula is C6H20I2P2Pt+2 and its molecular weight is 603.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Platinum, diiodobis(trimethylphosphine)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum, diiodobis(trimethylphosphine)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis

Platinum complexes are widely recognized for their catalytic properties, particularly in organic synthesis and industrial processes. The diiodobis(trimethylphosphine)platinum(II) complex serves as an effective catalyst in several reactions:

- Hydrogenation Reactions : The compound can facilitate the hydrogenation of alkenes and alkynes, converting unsaturated hydrocarbons into saturated ones. Its high activity is attributed to the ability of the platinum center to activate hydrogen molecules.

- Cross-Coupling Reactions : This platinum complex is also utilized in cross-coupling reactions such as Suzuki and Heck reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis.

Materials Science

The unique electronic properties of platinum complexes make them suitable for applications in materials science:

- Liquid-Crystalline Materials : Research has indicated that derivatives of diiodobis(trimethylphosphine)platinum(II) can form liquid-crystalline phases, which are valuable in the development of advanced display technologies and sensors .

- Nanomaterials : Platinum complexes can serve as precursors for the synthesis of platinum nanoparticles, which exhibit enhanced catalytic activity due to their high surface area. These nanoparticles find applications in fuel cells and environmental remediation.

Medicinal Chemistry

The potential therapeutic applications of platinum complexes have garnered significant attention:

- Anticancer Agents : Platinum-based drugs like cisplatin are well-established in cancer therapy. Studies suggest that diiodobis(trimethylphosphine)platinum(II) may exhibit similar cytotoxic effects against cancer cells due to its ability to interact with DNA and disrupt cellular processes .

- Targeted Drug Delivery : Research is ongoing into using platinum complexes for targeted drug delivery systems, where they can be conjugated with biomolecules to enhance specificity towards cancer cells.

Case Study 1: Catalytic Hydrogenation

A study demonstrated that diiodobis(trimethylphosphine)platinum(II) effectively catalyzed the hydrogenation of various alkenes under mild conditions. The reaction showcased high selectivity and turnover frequency, making it a viable option for industrial applications in fine chemical synthesis.

Case Study 2: Liquid-Crystalline Properties

Research published on liquid-crystalline materials derived from platinum complexes highlighted the phase behavior and thermal stability of diiodobis(trimethylphosphine)platinum(II). The findings indicated that modifications to the phosphine ligands could significantly alter the mesomorphic properties, suggesting pathways for designing new materials with tailored functionalities .

Case Study 3: Anticancer Activity

In vitro studies on the cytotoxic effects of diiodobis(trimethylphosphine)platinum(II) against various cancer cell lines revealed promising results. The compound demonstrated a mechanism similar to that of established platinum drugs, indicating potential for further development as an anticancer agent .

Eigenschaften

CAS-Nummer |

15703-03-4 |

|---|---|

Molekularformel |

C6H20I2P2Pt+2 |

Molekulargewicht |

603.06 g/mol |

IUPAC-Name |

diiodoplatinum;trimethylphosphanium |

InChI |

InChI=1S/2C3H9P.2HI.Pt/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |

InChI-Schlüssel |

KLBBLHONSHWVRG-UHFFFAOYSA-N |

SMILES |

C[PH+](C)C.C[PH+](C)C.I[Pt]I |

Kanonische SMILES |

C[PH+](C)C.C[PH+](C)C.I[Pt]I |

Synonyme |

diiodoplatinum, trimethylphosphanium |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.